molecular formula C23H20N2O4 B12922343 5-Methoxy-3,3-diphenyl-2-oxoindoline-1-acetohydroxamic acid CAS No. 72935-75-2

5-Methoxy-3,3-diphenyl-2-oxoindoline-1-acetohydroxamic acid

Cat. No.: B12922343
CAS No.: 72935-75-2
M. Wt: 388.4 g/mol
InChI Key: WPKAPWYKGYLHIN-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-methoxy-2-oxo-3,3-diphenylindoline with N-hydroxyacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . In medicine, it is being explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties . Additionally, in the industrial sector, this compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol While these compounds share a common indole scaffold, they differ in their functional groups and biological activities For instance, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas indole-3-carbinol is known for its anticancer properties

Properties

CAS No.

72935-75-2

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindol-1-yl)acetamide

InChI

InChI=1S/C23H20N2O4/c1-29-18-12-13-20-19(14-18)23(16-8-4-2-5-9-16,17-10-6-3-7-11-17)22(27)25(20)15-21(26)24-28/h2-14,28H,15H2,1H3,(H,24,26)

InChI Key

WPKAPWYKGYLHIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)NO

Origin of Product

United States

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